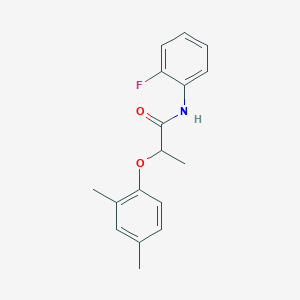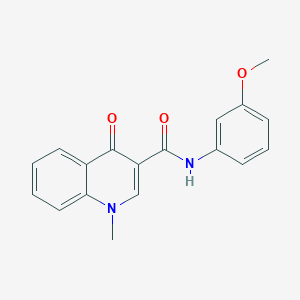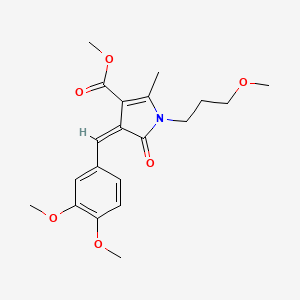![molecular formula C21H24N2O B4715376 1-[4-(1-piperidinylmethyl)benzoyl]indoline](/img/structure/B4715376.png)
1-[4-(1-piperidinylmethyl)benzoyl]indoline
Übersicht
Beschreibung
1-[4-(1-piperidinylmethyl)benzoyl]indoline, also known as PBIT, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBIT is a member of the benzoylindole family of compounds and has been shown to exhibit a range of interesting biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 1-[4-(1-piperidinylmethyl)benzoyl]indoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways within cells. This compound has been shown to inhibit the activity of several different kinases, including Akt, which is involved in cell survival and proliferation. In addition, this compound has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of interesting biochemical and physiological effects. In addition to its anti-cancer activity and anti-inflammatory properties, this compound has also been shown to exhibit anti-viral activity against a range of different viruses, including HIV and hepatitis C. This compound has also been shown to exhibit neuroprotective properties, making it a potentially useful compound for the treatment of neurological diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[4-(1-piperidinylmethyl)benzoyl]indoline in lab experiments is its relatively low toxicity. This compound has been shown to exhibit low toxicity levels in both in vitro and in vivo studies, making it a potentially useful compound for the development of new drugs. However, one of the main limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-[4-(1-piperidinylmethyl)benzoyl]indoline. One area of research could be focused on the development of new drugs based on the structure of this compound. Another area of research could be focused on the development of new methods for synthesizing this compound, with the goal of improving its solubility and other properties. Finally, future research could also be focused on further elucidating the mechanism of action of this compound, with the goal of identifying new therapeutic targets for the treatment of a range of different diseases.
Wissenschaftliche Forschungsanwendungen
1-[4-(1-piperidinylmethyl)benzoyl]indoline has been studied extensively for its potential applications in scientific research. One of the most promising areas of research has been in the field of cancer treatment. This compound has been shown to exhibit anti-cancer activity against a range of different cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potentially useful compound for the treatment of a range of different diseases.
Eigenschaften
IUPAC Name |
2,3-dihydroindol-1-yl-[4-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c24-21(23-15-12-18-6-2-3-7-20(18)23)19-10-8-17(9-11-19)16-22-13-4-1-5-14-22/h2-3,6-11H,1,4-5,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPOSIKPOIFHNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetone](/img/structure/B4715295.png)
![2-{1-isopropyl-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B4715306.png)
![5-[(2-chlorobenzoyl)amino]-N-(3-methylphenyl)-2-(4-morpholinyl)benzamide](/img/structure/B4715313.png)

![3-methyl-N-(2-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4715326.png)

![4-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4715334.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4715339.png)
![1-(3-chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4715340.png)
![1-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4715357.png)

![4-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B4715384.png)
![{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetonitrile](/img/structure/B4715386.png)